molecular formula C12H13NO4 B1637443 N-Cbz-4-methyl-5-oxooxazolidine CAS No. 117558-24-4

N-Cbz-4-methyl-5-oxooxazolidine

Cat. No. B1637443
M. Wt: 235.24 g/mol
InChI Key: RPPNACKXIUVYEF-UHFFFAOYSA-N
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Description

N-Cbz-4-methyl-5-oxooxazolidine is a chemical compound with the CAS Number: 117558-24-4 . It has a molecular weight of 235.24 and its IUPAC name is benzyl 4-methyl-5-oxooxazolidine-3-carboxylate . It is a white to yellow solid and is stored at a temperature of +4C .


Molecular Structure Analysis

The InChI code for N-Cbz-4-methyl-5-oxooxazolidine is 1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Cbz-4-methyl-5-oxooxazolidine is a white to yellow solid . It is stored at a temperature of +4C .

Scientific Research Applications

Organocatalytic Asymmetric Cycloaddition

A novel organocatalytic formal [3 + 2] cycloaddition reaction with in situ generation of N-carbamoyl nitrones, including N-Cbz-protected isoxazolidines, has been reported. This method directly obtains N-Boc- and N-Cbz-protected isoxazolidines as single diastereoisomers under mild conditions, using Cinchona alkaloid quaternary ammonium salts as catalysts. This work paves the way for synthesizing highly valuable building blocks, such as free isoxazolidines, a N-Boc-1,3-aminoalcohol, and a free delta-lactam, highlighting the potential of N-carbamoyl nitrones in asymmetric catalysis (Gioia et al., 2009).

Synthesis of Tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones

Research into the synthesis of tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones involved a multi-step process from methyl acrylate, including a phase where methyl N-Cbz-5-alkylamino-3-oxopentanoates are prepared. This synthesis demonstrates the versatility of N-Cbz intermediates in constructing complex heterocyclic systems, offering new avenues for chemical and pharmaceutical developments (Grošelj et al., 2013).

Copper-Catalyzed Alkene Aminooxygenation

Isoxazolidines, including methyleneoxy-substituted variants, have been synthesized through a copper-catalyzed aminooxygenation/cyclization process. This method showcases the application of N-Cbz derivatives in generating substituted isoxazolidines with excellent yields and diastereoselectivities. The selective mono N-O reduction followed by oxidation of the remaining N-O bond to reveal a 2-amino-γ-lactone, and further reduction to aminodiol, highlights the synthetic utility of these procedures in organic synthesis and drug discovery (Karyakarte et al., 2012).

Functionalization of Silyl-N-Cbz-1,3-thiazolidines

The study on the selective functionalization of silyl-N-Cbz-1,3-thiazolidines with aldehydes to produce homologated α-hydroxy thiazolidines and fused oxazolidinones illustrates the chemical flexibility of N-Cbz derivatives. This research opens up new possibilities for the synthesis of cyclo-fused oxazolidinones or homologated α-hydroxy thiazolidines, depending on the reaction conditions and the nature of the aldehyde (Degl'innocenti et al., 2006).

properties

IUPAC Name

benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPNACKXIUVYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-4-methyl-5-oxooxazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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